molecular formula C8H11N3O B13008149 2-Amino-N,N-dimethylnicotinamide

2-Amino-N,N-dimethylnicotinamide

Cat. No.: B13008149
M. Wt: 165.19 g/mol
InChI Key: QNEALCOXEDLQNQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H11N3O3S. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is a derivative of nicotinamide and contains an amino group and a dimethyl group attached to the nicotinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethylnicotinamide typically involves multiple steps. One common method starts with 2-chloro-3-nicotinic acid, which reacts with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate then reacts with dimethylamine to produce 2-chloro-N,N-dimethylnicotinamide. The final step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to yield 2-mercapto-N,N-dimethylnicotinamide. Chlorination and subsequent reaction with ammonia produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to improve yield and purity. This includes controlling reaction temperatures, reducing reaction times, and minimizing side reactions. The use of sodium bisulfide instead of sodium sulfide in the preparation of sodium polysulfide has been shown to enhance reaction speed and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted nicotinamides .

Scientific Research Applications

2-Amino-N,N-dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. For example, in the context of herbicides, it inhibits the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of an amino group and a dimethyl group attached to the nicotinamide ring provides distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-amino-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEALCOXEDLQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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